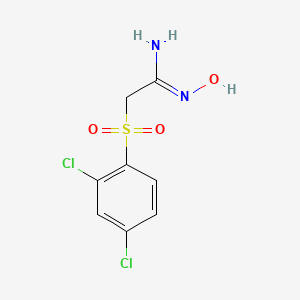

2,4-Dichlorobenzenesulphonylacetamide oxime, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichlorobenzenesulphonylacetamide oxime, 98% is a chemical compound used in various scientific research and experiments .

Synthesis Analysis

Oxime esters, such as 2,4-Dichlorobenzenesulphonylacetamide oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry. They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis

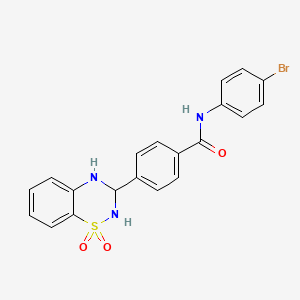

The molecular structure of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% includes a 2,4-dichlorophenylsulfonyl group attached to an ethanimidamide group with an N-hydroxy- group .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% can be found in various chemical databases .Aplicaciones Científicas De Investigación

Nucleophilic Properties and Reactivity 2,4-Dichlorobenzenesulphonylacetamide oxime, as part of the oxime class, participates in nucleophilic addition reactions. Research by Bolotin et al. (2016) explores the nucleophilicity of various oximes, including amidoximes and ketoximes, through their reactions with nitrilium closo-decaborate clusters. This study demonstrates the significant reactivity of oximes, including those structurally related to 2,4-dichlorobenzenesulphonylacetamide oxime, towards electrophilic species, which could be harnessed in catalysis and organic synthesis processes (Bolotin et al., 2016).

Environmental Degradation of Pollutants A study on the electrooxidation and Oxone process for degrading 2,4-Dichlorophenoxyacetic acid highlights the potential of oxime-related compounds in enhancing environmental remediation techniques. Although the research specifically targets a different compound, the underlying chemical principles suggest that 2,4-dichlorobenzenesulphonylacetamide oxime could play a role in similar oxidative degradation processes, thereby contributing to the removal of hazardous substances from water sources (Jaafarzadeh et al., 2018).

Herbicide Action Mechanism Insight The mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to the chemical family of oximes, has been extensively studied to understand its herbicidal effects. While not directly examining 2,4-dichlorobenzenesulphonylacetamide oxime, this research into 2,4-D's action mechanism could provide insights into how structurally related oxime compounds might interact with biological systems, offering potential applications in agriculture and pest management (Song, 2014).

Biodegradability Improvement in Wastewater Treatment The combination of electrochemical processes and moving bed biofilm reactors (MBBR) for treating 2,4-D herbicide in wastewater demonstrates the potential of integrating chemical and biological methods for environmental management. This suggests that 2,4-dichlorobenzenesulphonylacetamide oxime could be explored for its efficacy in similar hybrid systems, potentially enhancing the biodegradability and removal efficiency of recalcitrant pollutants in wastewater treatments (Dargahi et al., 2021).

Mecanismo De Acción

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O3S/c9-5-1-2-7(6(10)3-5)16(14,15)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLKQVREYSYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)

![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)